molecular formula C13H11ClN2O3 B13712650 E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline

E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline

Cat. No.: B13712650
M. Wt: 278.69 g/mol
InChI Key: JKUHYEMCOUYAFS-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-6-ethoxyquinoline with nitroethylene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amine-substituted or thiol-substituted compounds .

Scientific Research Applications

E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a chloro group allows for diverse chemical modifications and interactions, making it a valuable compound in research and development .

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-chloro-6-ethoxy-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-11-3-4-12-10(8-11)7-9(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+

InChI Key

JKUHYEMCOUYAFS-AATRIKPKSA-N

Isomeric SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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